4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at position 2 and an ethylsulfonylphenyl moiety at the benzamide position. These analogs share critical pharmacophores, such as the benzo[d]thiazole scaffold and sulfonyl/amide functional groups, which are often associated with biological activity, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
4-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-7-4-12(5-8-14)17(20)19-13-6-9-15-16(10-13)23-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQPPPAWAKFOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzothiazole ring through alkylation reactions.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among benzamide derivatives include substitutions on the phenyl ring (e.g., sulfonyl, methoxy, halogen) and modifications to the benzo[d]thiazole moiety. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Key Observations:
- Synthesis Efficiency : Methoxy-substituted benzamides (e.g., compound 3l) are synthesized with moderate yields (63%), while thiazole- or triazole-containing derivatives require multi-step protocols with variable yields (10–77%) .
- Methoxy groups, as in 4-methoxy derivatives, may reduce metabolic instability .
- Biological Activity: Thiazole- and triazole-linked compounds exhibit cytotoxic effects against cancer cell lines (e.g., HCT116, HeLa) and competitive docking scores against HDAC8 (compared to vorinostat at -9.1 kcal/mol) .
Spectral and Tautomeric Behavior
- IR/NMR Analysis : Sulfonyl-containing derivatives (e.g., compounds 7–9 in ) show characteristic C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, confirming thione tautomer dominance over thiol forms. Methoxy-substituted benzamides exhibit carbonyl stretches at ~1663–1682 cm⁻¹ and aromatic proton shifts in 1H-NMR (δ 7.2–8.5 ppm) .
- Tautomer Stability : Triazole-thiones () exist in equilibrium with thiole forms, but spectral data (absence of νS-H at 2500–2600 cm⁻¹) confirm preferential thione tautomerization, critical for receptor binding .
Biological Activity
4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions can be optimized for yield and purity through adjustments in temperature and solvent choice.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers. Structure-activity relationship (SAR) studies suggest that substituents on the benzothiazole ring enhance cytotoxicity, with electron-donating groups increasing activity against tumor cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.61 | Apoptosis induction |
| Compound B | A549 (Lung) | 1.98 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 0.85 | Inhibition of DNA synthesis |
Neuropharmacological Effects
The compound is also being investigated for its potential effects on neurodegenerative diseases. Similar thiazole derivatives have shown promise as multitargeted-directed ligands (MTDLs), interacting with various neurotransmitter receptors and enzymes such as acetylcholinesterase. These interactions could modulate neurotransmitter levels, offering therapeutic benefits in conditions like Alzheimer's disease .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation : By binding to neurotransmitter receptors, it can influence neuronal signaling pathways.
- Induction of Apoptosis : Through various cellular pathways, it may promote programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:
- Antitumor Efficacy : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer.
- Neuroprotective Effects : Another investigation showed that thiazole derivatives improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission.
Q & A
Q. What are the optimal synthetic pathways for 4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, and how can reaction conditions be controlled to maximize yield?
The synthesis involves two key steps: (1) sulfonation of the benzamide core using ethylsulfonyl chloride and (2) amide coupling with 2-methylbenzo[d]thiazol-6-amine. Critical parameters include:
- Temperature : Maintain 0–5°C during sulfonation to prevent side reactions.
- Catalysts : Use coupling agents like EDC/HOBt for efficient amide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Yield optimization requires stoichiometric control of starting materials and inert atmospheres to avoid oxidation .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : and NMR confirm regioselectivity of sulfonyl and benzothiazole groups. For example, the ethylsulfonyl group shows a triplet at δ 1.2 ppm (CH) and a quartet at δ 3.4 ppm (CH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 403.08) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR strategies involve systematic modifications:
- Substituent Variation : Replace the ethylsulfonyl group with methylsulfonyl (lower steric hindrance) or aryl-sulfonyl (enhanced π-π interactions) to modulate target binding .
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to improve metabolic stability .
- In Vitro Testing : Use kinase inhibition assays (e.g., EGFR or VEGFR-2) to correlate structural changes with IC values. For example, a methyl group at the benzothiazole 2-position increases selectivity for tyrosine kinases .
Q. What computational approaches are effective in predicting target interactions and pharmacokinetic properties?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). The ethylsulfonyl group shows hydrogen bonding with Lys721 .
- ADMET Prediction : SwissADME predicts high permeability (LogP = 3.2) but moderate solubility (LogS = -4.5), guiding formulation strategies .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying critical residues for binding .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Purity Variability : Impurities >2% (e.g., unreacted sulfonyl chloride) can skew IC values. Cross-validate with HPLC and LC-MS .
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or serum concentrations affect results. Standardize protocols using CLSI guidelines .
- Structural Analogues : Confirm compound identity via NMR and X-ray crystallography, as minor substituent changes (e.g., methoxy vs. ethoxy) drastically alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
